molecular formula C9H18N2O2 B2641496 Methyl 4-(dimethylamino)-1-piperidinecarboxylate CAS No. 1596813-79-4

Methyl 4-(dimethylamino)-1-piperidinecarboxylate

Cat. No.: B2641496
CAS No.: 1596813-79-4
M. Wt: 186.255
InChI Key: LXMSQHPKIUYDGT-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a dimethylamino group attached to the piperidine ring, which is further esterified with a methyl group at the carboxylate position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-1-piperidinecarboxylate typically involves the esterification of 4-(dimethylamino)-1-piperidinecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 4-(dimethylamino)-1-piperidinecarboxylic acid and methanol.

    Catalyst: Sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

    Purification: The product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 4-(dimethylamino)-1-piperidinemethanol.

    Substitution: Various substituted piperidine derivatives depending on the reagent used.

Scientific Research Applications

Methyl 4-(dimethylamino)-1-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-1-piperidinecarboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

Methyl 4-(dimethylamino)-1-piperidinecarboxylate can be compared with other similar compounds such as:

    4-(Dimethylamino)pyridine: Both compounds contain a dimethylamino group, but differ in their core structures (piperidine vs. pyridine).

    Methyl 4-(dimethylamino)benzoate: Similar ester functionality but different aromatic core.

    N,N-Dimethyl-4-aminopyridine: Similar functional groups but different heterocyclic core.

Uniqueness

The uniqueness of this compound lies in its piperidine core, which imparts distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(dimethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10(2)8-4-6-11(7-5-8)9(12)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMSQHPKIUYDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596813-79-4
Record name methyl 4-(dimethylamino)piperidine-1-carboxylate
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